![molecular formula C22H23N3O3S B2411559 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897485-77-7](/img/structure/B2411559.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H16N2O3 . It has a molecular weight of 248.28 g/mol . The IUPAC name for this compound is 2,3-dihydro-1,4-benzodioxin-3-yl (piperazin-1-yl)methanone .
Synthesis Analysis
The synthesis of this compound seems to be complex and involves multiple steps . The process may involve the formation of 1,4-dioxane via pyrocatechol, bromation, and cleavage of the methyl group with LiOH, followed by the formation of an acetyl chloride piperidine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CN(CC1)C(=O)C2COC3=CC=CC=C3O2 . This representation provides a way to visualize the compound’s structure .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point between 178-190°C . The IR spectrum shows peaks at 1599 (C=N), 1245 (C-O), 1441, 1403, 1294 (C=C), and 2319-3052 (C-H) cm^-1 . The 1H-NMR and 13C-NMR spectra provide further details about the compound’s structure .Scientific Research Applications
- Biological Activity : It effectively inhibits PARP1 activity, making it a potential candidate for anticancer drug development .
- Quorum Sensing Inhibitors (QSIs) are explored as antivirulence agents. Compound 4-NPO, which shares structural features with compound 4, has shown promise in preventing bacterial toxicity .
- Significance : This method enables the creation of chiral compounds with potential applications in drug discovery and materials science .
PARP1 Inhibition
Antivirulence Therapy
Asymmetric Synthesis
Drug Design and Optimization
Drug Combination Strategies
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-8-15(2)20-19(14)23-22(29-20)25-11-9-24(10-12-25)21(26)18-13-27-16-5-3-4-6-17(16)28-18/h3-8,18H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJXFYOPMZXRNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.